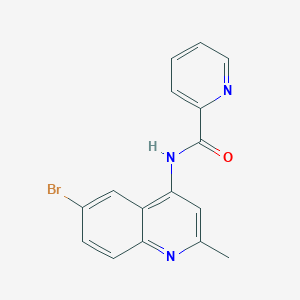

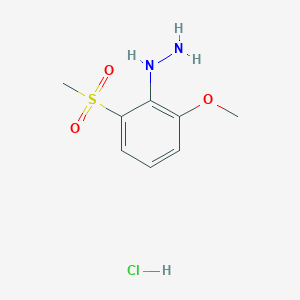

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorescent Anion Sensing

Dicationic derivatives, including compounds related to "N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide," have been developed for efficient fluorescence quenching by various anions in water. This application is significant for detecting anions in environmental and biological contexts. The designed receptors exhibit high acidity and a preorganized rigid structure, contributing to their efficient binding with inorganic anions, even in water, attributed to their high acidity and preorganized rigid structure. This research opens avenues for developing sensitive anion sensors with potential environmental and health applications (Dorazco-González et al., 2014).

Anticancer Agent Development

A process for large-scale manufacturing of an anticancer agent, Thymitaq, starting from a related compound, showcases the potential of derivatives of "this compound" in cancer treatment. The synthesis route highlights the chemical transformations these compounds can undergo, offering insights into developing new anticancer medications (Malmgren et al., 2008).

Synthesis of Novel Compounds

Research on pyridine derivatives, including "this compound," focuses on synthesizing new compounds with potential for various pharmacological activities. The study of reactions of pyridine N-oxides with formamide to introduce carbamoyl groups at specific positions on the pyridine ring demonstrates the versatility of these compounds in synthesizing novel carboxamides with potential medicinal applications (Koyama et al., 1977).

Mechanism of Action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets, including dna gyrase and type iv topoisomerase .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to DNA synthesis and replication, given its potential interaction with DNA gyrase and type IV topoisomerase . The exact downstream effects would depend on the specific cellular context and the presence of other interacting molecules.

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth or survival, given its potential interaction with DNA gyrase and type IV topoisomerase . This could make it a potential candidate for antimicrobial therapy.

properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c1-10-8-15(12-9-11(17)5-6-13(12)19-10)20-16(21)14-4-2-3-7-18-14/h2-9H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGGZQRJFZWIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)

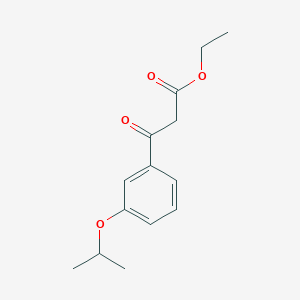

![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)

![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)

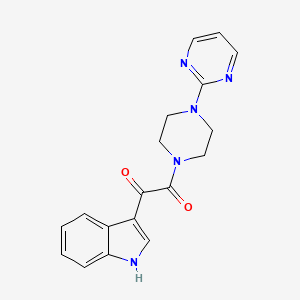

![Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2997450.png)

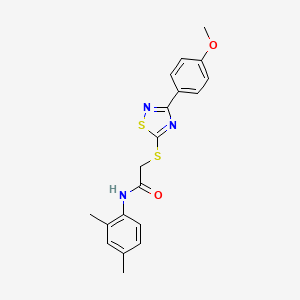

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)

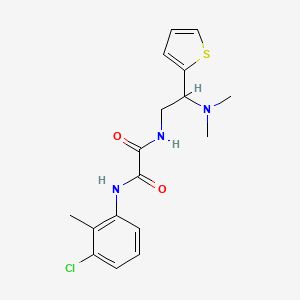

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2997454.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2997455.png)